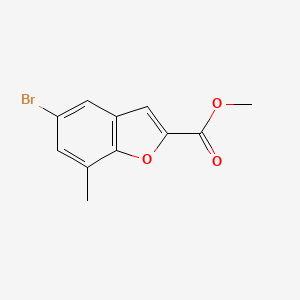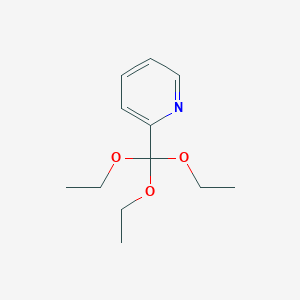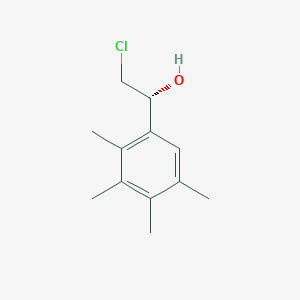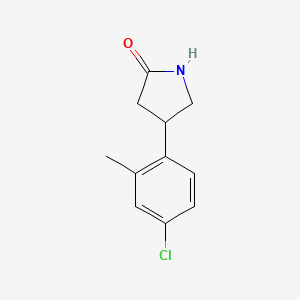![molecular formula C28H35N5O5 B13153710 (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, amide, and chromone moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide can be achieved through a multi-step process involving the coupling of various intermediates. One common approach involves the use of peptide coupling reactions to form the amide bonds between the amino acid derivatives and the chromone moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of solid-phase peptide synthesis (SPPS) can enhance the efficiency and yield of the desired product. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: The chromone moiety can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the specific transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, primary amines from reduction, and substituted amides or amines from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The chromone moiety may participate in π-π stacking interactions, while the amino acid residues can form hydrogen bonds and electrostatic interactions with the target .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2-Amino-3-methylpentanoic acid: Another amino acid derivative with similar structural features.
4-Aminocoumarin derivatives: Compounds with a chromone-like structure, used in various chemical and biological applications.
Uniqueness
The uniqueness of (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide lies in its combination of amino acid and chromone moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for diverse scientific research and industrial applications .
Propiedades
Fórmula molecular |
C28H35N5O5 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide |
InChI |
InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)33(23(26(31)35)10-6-7-13-29)28(37)22(32-27(36)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H2,31,35)(H,32,36)/t18-,22-,23-/m0/s1 |
Clave InChI |
XFBGTGYFUSUGIA-TZYHBYERSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCCN)C(=O)N)C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
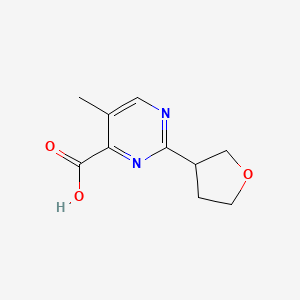

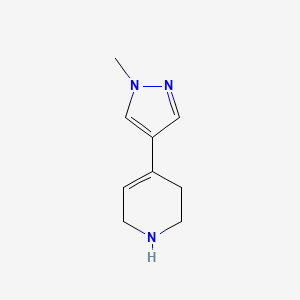
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)

